

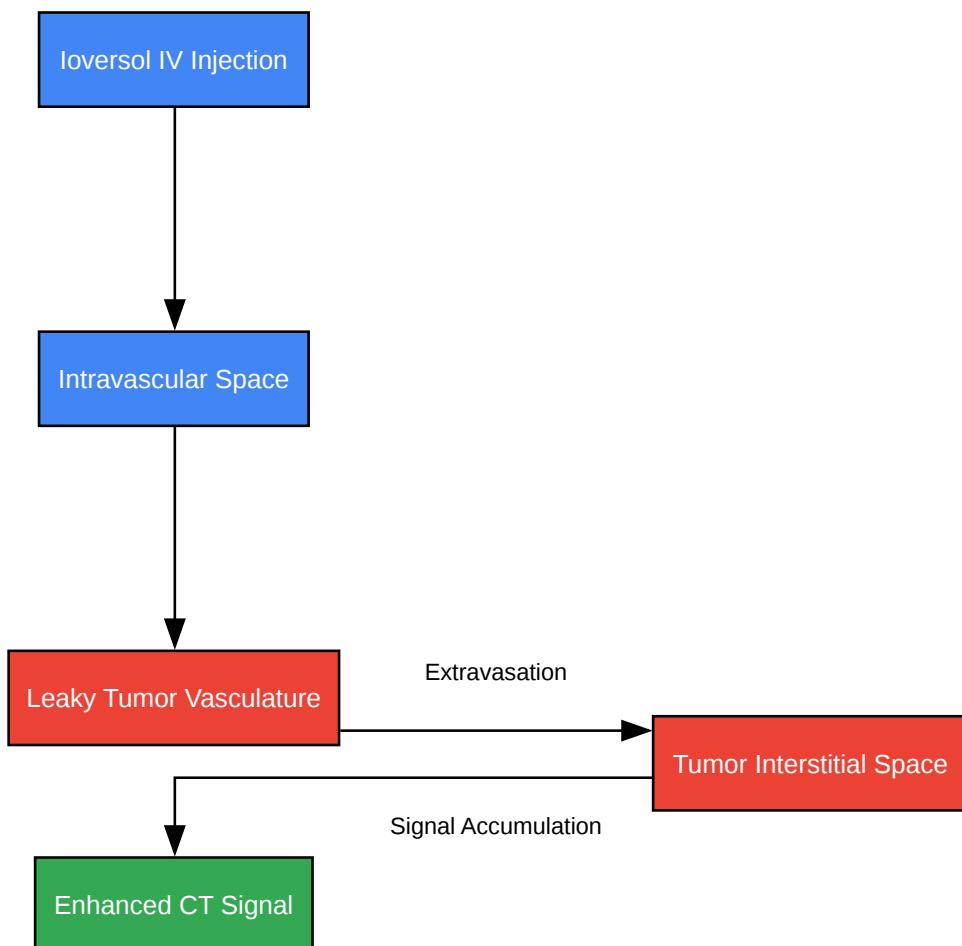
Application Notes: Ioversol for Vascular Imaging in Oncology Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Ioversol**

Cat. No.: **B029796**


[Get Quote](#)

Introduction

Ioversol is a non-ionic, low-osmolar, tri-iodinated contrast agent widely used in diagnostic imaging procedures.^{[1][2][3]} Marketed under the brand name Optiray®, it enhances the visibility of vascular structures and tissues in computed tomography (CT) and angiography.^[2] ^[4] In oncology research, particularly in preclinical studies, **Ioversol** serves as a critical tool for visualizing tumor vasculature, assessing vascular permeability, and monitoring the effects of anti-cancer therapies. Its high water solubility and stable chemical structure make it a reliable agent for these applications. The mechanism of action relies on the high atomic density of iodine, which attenuates X-rays, thereby increasing the contrast of blood vessels and tissues through which it flows.

Mechanism of Action

Intravascular administration of **Ioversol** opacifies the vessels in its path, allowing for clear radiographic visualization until it is diluted by the circulatory system. In normal tissues with intact endothelial barriers, such as the brain, **Ioversol** remains within the vascular space. However, in the context of tumors, the newly formed vasculature is often irregular and "leaky." This allows **Ioversol** to diffuse from the vascular to the extravascular space, accumulating in the tumor's interstitial fluid. This differential distribution is the key to enhancing tumor contrast against surrounding healthy tissue, making it invaluable for delineating tumor margins and assessing vascular function.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow of **Ioversol**-based tumor contrast enhancement.

Data Presentation

Quantitative data regarding **Ioversol**'s properties and its use in imaging are summarized below.

Table 1: Physicochemical Properties of **Ioversol**

Property	Value	Source
Molecular Formula	C18H24I3N3O9	
Molecular Weight	807.1 g/mol	
Iodine Content (Optiray 320)	320 mg/mL (equivalent to 678 mg/mL ioversol)	
Osmolality (Optiray 320)	7.1 mOsm/kg water	-
Viscosity (at 37°C)	6.1 cP	-
Class	Non-ionic, monomeric contrast agent	

Table 2: Pharmacokinetic Parameters in Healthy Volunteers (Intravenous Injection)

Parameter	50 mL Dose	150 mL Dose	Source
Cmax	1.45 mg/mL	2.36 mg/mL	
Tmax	2.0 min	4.3 min	
AUC	1.74 mg·hr/mL	4.43 mg·hr/mL	
Elimination	Follows an open two-compartment model with first-order elimination		

Table 3: Example Parameters for Preclinical Tumor Imaging

Parameter	Value / Description	Source
Animal Model	Mouse brain tumor model	
Administration Route	Intravenous (IV) injection	
Target Iodine Conc.	Approx. 2 mg I/mL in the tumor region	
Imaging Window	Signal reaches equilibrium within 5 minutes and remains stable for up to 30 minutes post-injection	
Application	Delineation of tumor morphology and boundaries	

Experimental Protocols

Protocol 1: Standard Contrast-Enhanced CT (CE-CT) for Tumor Vascular Visualization in a Murine Subcutaneous Xenograft Model

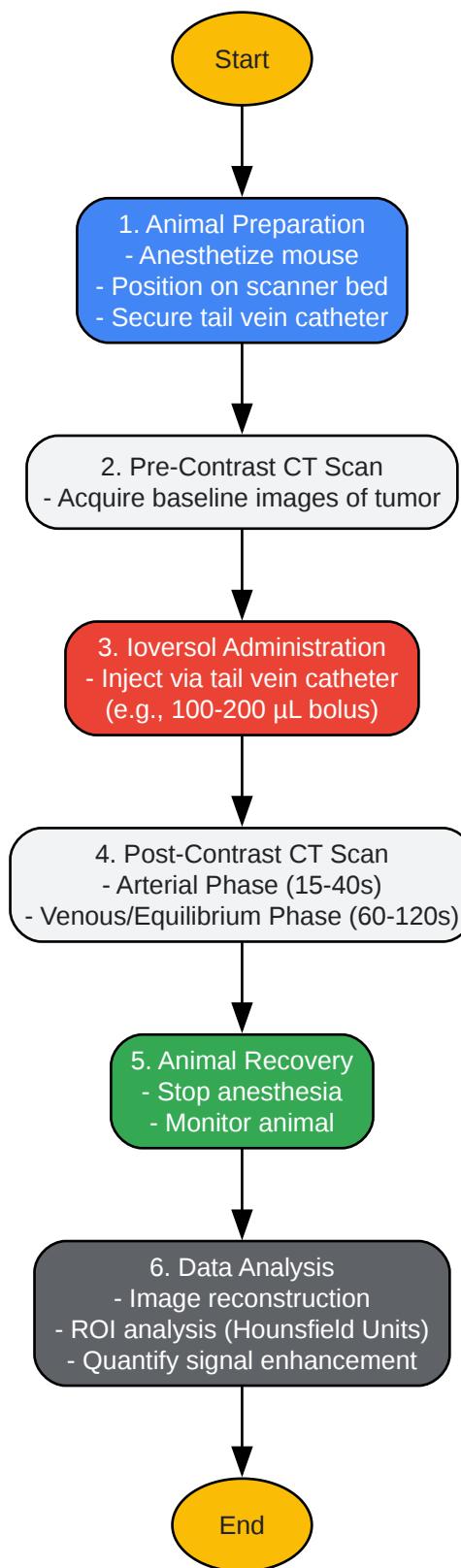
This protocol details the use of **Ioversol** to visualize and assess the vasculature of subcutaneous tumors in mice using CT.

1. Materials:

- **Ioversol** (e.g., Optiray 320, 320 mg I/mL)
- Tumor-bearing mice (e.g., BALB/c or nude mice with subcutaneous tumors)
- Small animal CT scanner
- Anesthesia system (e.g., isoflurane inhalation)
- Catheter (e.g., 30-gauge) for tail vein injection
- Heating pad or lamp to maintain body temperature

- Physiological monitoring system (respiration, temperature)
- 0.9% sterile saline

2. Animal Preparation:


- Anesthetize the mouse using isoflurane (2-3% for induction, 1-1.5% for maintenance).
- Place the mouse on the scanner bed, positioned on a heating pad to maintain body temperature at 37°C.
- Secure a catheter in the lateral tail vein for contrast agent administration.
- Position the animal in the CT scanner gantry, ensuring the tumor is centered in the field of view.

3. Imaging Protocol:

- Pre-Contrast Scan: Acquire a non-enhanced CT scan of the tumor region. This serves as a baseline for comparison.
 - Scanner Settings (Example): 80 kVp, 500 μ As, 100-200 μ m resolution.
- **Ioversol** Administration: Administer **Ioversol** via the tail vein catheter. A typical dose is 100-200 μ L for a 20-25g mouse. The injection can be performed as a rapid bolus.
- Post-Contrast Scan: Immediately following the injection, initiate dynamic or sequential CT scans.
 - Arterial Phase: Scan at 15-40 seconds post-injection to visualize arterial supply to the tumor.
 - Venous/Equilibrium Phase: Scan at 60-120 seconds post-injection. The signal in the tumor region is expected to be stable for up to 30 minutes.
- Animal Recovery: After the final scan, withdraw the catheter, stop the anesthesia, and monitor the mouse until it has fully recovered.

4. Data Analysis:

- Reconstruct the CT images.
- Using imaging software, draw regions of interest (ROIs) around the tumor, adjacent muscle tissue, and a major blood vessel (e.g., aorta) on both pre- and post-contrast images.
- Calculate the change in signal intensity (in Hounsfield Units, HU) by subtracting the pre-contrast HU from the post-contrast HU for each ROI.
- Analyze the enhancement pattern to assess vascularity and perfusion. The enhanced area is often concentrated at the tumor margins.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for preclinical CE-CT using **Ioversol**.

Protocol 2: Dynamic Contrast-Enhanced CT (DCE-CT) for Tumor Perfusion and Permeability

DCE-CT provides quantitative insights into the physiological characteristics of tumor vasculature by monitoring the kinetics of contrast agent passage.

1. Animal and Equipment Preparation:

- Follow steps 1 and 2 from Protocol 1. Ensure a stable and patent intravenous line for consistent contrast delivery. An injection pump is highly recommended for a controlled infusion rate.

2. Imaging Protocol:

- Pre-Contrast Scan: Acquire a baseline scan as in Protocol 1.
- Dynamic Scanning Sequence:
 - Initiate a series of rapid, sequential CT scans over the tumor region.
 - After the first few baseline scans, begin the controlled injection of **Ioversol** (e.g., 100 μ L over 5-10 seconds).
 - Continue acquiring scans at a high temporal resolution (e.g., one scan every 2-5 seconds) for the first 2-3 minutes to capture the initial wash-in and wash-out kinetics.
 - Follow with less frequent scans for up to 10-15 minutes to capture the later equilibrium phase.

3. Data Analysis:

- ROI Placement: Define ROIs for the tumor and an arterial input function (AIF) from a major artery in the imaging field.
- Time-Attenuation Curves (TACs): For each ROI, plot the average HU value against time to generate TACs.

- Pharmacokinetic Modeling: Apply a pharmacokinetic model (e.g., Tofts model) to the TAC data. This allows for the calculation of quantitative parameters such as:
 - K_{trans} (Volume Transfer Constant): Reflects the leakage of contrast from the plasma into the extravascular extracellular space, indicating vessel permeability.
 - V_e (Extravascular Extracellular Space Volume Fraction): The volume of the interstitial space per unit volume of tissue.
 - V_p (Plasma Volume Fraction): The volume of plasma per unit volume of tissue.
 - K_{ep} (Rate Constant): The rate of contrast transfer from the extravascular space back to the plasma.

Applications in Oncology Research

- Assessment of Tumor Angiogenesis: The density and permeability of tumor vessels can be quantified to study the angiogenic process.
- Therapy Response Monitoring: DCE-CT with **Ioversol** can detect early changes in tumor vascular function in response to anti-angiogenic or vascular-disrupting agents, often before changes in tumor size are apparent.
- Delineating Tumor Margins: Enhanced imaging helps in the precise identification of tumor boundaries, which is crucial for preclinical studies involving targeted therapies or radiation.
- Evaluating Drug Delivery: By visualizing vascular perfusion and permeability, researchers can infer the potential efficiency of drug delivery to the tumor core versus the periphery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ioversol | C18H24I3N3O9 | CID 3741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]
- 3. Clinical experience with ioversol for angiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ioversol: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- To cite this document: BenchChem. [Application Notes: Ioversol for Vascular Imaging in Oncology Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b029796#use-of-iversol-for-vascular-imaging-in-oncology-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com